Isoliquiritin

説明

準備方法

Synthetic Routes and Reaction Conditions

Isoliquiritin can be synthesized through several chemical routes. One common method involves the extraction of the compound from licorice roots using solvents such as ethanol or methanol . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

In industrial settings, neothis compound is typically produced through large-scale extraction from licorice roots. The process involves grinding the roots into a fine powder, followed by solvent extraction and purification . Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Isoliquiritin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form neoisoliquiritigenin.

Reduction: The compound can be reduced to form dihydro-neothis compound.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Neoisoliquiritigenin

Reduction: Dihydro-neothis compound

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Isoliquiritin exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which help protect cells from oxidative stress. This is particularly relevant in the context of degenerative diseases where oxidative damage plays a crucial role .

- Anticancer Potential : Studies have highlighted this compound's ability to induce apoptosis in cancer cells and inhibit metastasis. For instance, this compound apioside, a derivative of this compound, has shown effectiveness in suppressing the invasiveness of malignant cells and angiogenesis .

Clinical Applications

The therapeutic potential of this compound extends to several clinical applications:

- Osteoporosis Treatment : Given its role in promoting bone health, this compound is being investigated as a treatment option for osteoporosis, particularly in postmenopausal women .

- Cancer Therapy : Due to its anticancer properties, this compound is being explored as a complementary treatment for various cancers. Its ability to inhibit tumor growth and metastasis positions it as a promising candidate for further clinical trials .

- Anti-inflammatory Therapies : The anti-inflammatory properties of this compound make it suitable for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

作用機序

Isoliquiritin exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits cell proliferation and induces apoptosis in cancer cells by binding to glucose-regulated protein 78 (GRP78) and regulating the β-catenin pathway.

Anti-inflammatory Activity: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

類似化合物との比較

Similar Compounds

Isoliquiritin: Another flavonoid found in licorice with similar pharmacological properties.

Liquiritin: A glycoside of liquiritigenin, known for its anti-inflammatory and antioxidant activities.

Neoisoliquiritigenin: The aglycone form of neothis compound, with potent anticancer properties.

Uniqueness

This compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, neoisoliquiritigenin . This makes it more effective in various biological applications.

生物活性

Isoliquiritin (ISL), a flavonoid glycoside derived from licorice (Glycyrrhiza glabra), has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer properties. This article consolidates recent findings on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

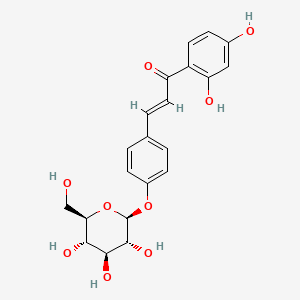

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which contributes to its bioactivity. Its molecular formula is , and it has a molecular weight of 432.38 g/mol. The compound exhibits solubility in water and organic solvents, facilitating its use in various biological assays.

1. Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects in various models:

- Cisplatin-Induced Nephrotoxicity : In a study involving mouse proximal tubular cells (mPTCs) and human proximal tubule epithelial cells (HK2), ISL demonstrated protective effects against cisplatin-induced oxidative stress and inflammation. It reduced levels of reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potent role in mitigating renal injury caused by cisplatin treatment .

- LPS-Induced Inflammation : this compound significantly inhibited lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages. It reduced nitric oxide production and modulated apoptosis-related proteins, indicating its potential as an anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant properties of this compound have been well-documented:

- Oxidative Stress Modulation : ISL administration led to increased expression of superoxide dismutase (SOD2) and decreased ROS levels in renal cells exposed to cisplatin. This suggests that ISL may enhance the cellular antioxidant defense system .

3. Antifungal Activity

This compound exhibits notable antifungal properties:

- Inhibition of Fungal Growth : Research indicates that ISL effectively inhibits the growth of Pestalotiopsis litchii, with a minimum inhibitory concentration (MIC) identified at 40 mg/L. The mechanism involves disruption of cell membrane integrity, leading to ion leakage and cell death .

4. Anticancer Properties

This compound's potential in cancer therapy has been explored:

- Cell Viability Studies : In vitro studies indicated that ISL can reduce the viability of cancer cell lines such as A549 (lung cancer) and HT1080 (fibrosarcoma) under specific conditions. The compound induced apoptosis by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

The biological activities of this compound can be attributed to several mechanisms:

- Regulation of Apoptosis : ISL influences apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members .

- Inhibition of Enzymatic Activity : Notably, this compound has been identified as a specific inhibitor of the NDM-1 enzyme, enhancing the efficacy of carbapenems against resistant bacterial strains .

Case Study 1: Renal Protection in Cisplatin-Induced Injury

A study demonstrated that pretreatment with this compound significantly ameliorated kidney dysfunction in rats subjected to cisplatin-induced nephrotoxicity. Histopathological evaluations showed reduced tubular injury and proteinuria levels, supporting the protective role of ISL against nephrotoxicity through its anti-inflammatory and antioxidant effects .

Case Study 2: Antifungal Efficacy Against Pestalotiopsis litchii

In vitro experiments revealed that this compound effectively inhibited the growth of Pestalotiopsis litchii, with observable membrane damage leading to cell death. This study highlights ISL's potential application in agricultural settings as a natural antifungal agent .

特性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWXJFQOCHMPCK-LXGDFETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317746 | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-81-6, 7014-39-3 | |

| Record name | Isoliquiritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLIQUIRITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?

A1: Neothis compound, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:

- Anti-inflammatory activity: Neothis compound inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []

- Anti-tumor activity: Research suggests neothis compound may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []

Q2: How does Neothis compound contribute to the overall quality and efficacy of licorice as a traditional medicine?

A2: Neothis compound is one of the key flavonoids found in licorice and contributes to its pharmacological effects.

- Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified neothis compound as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of neothis compound can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.

Q3: Can you elaborate on the pharmacokinetic properties of Neothis compound and its relationship with isoliquiritigenin?

A3: Research suggests a potential metabolic relationship between neothis compound (NIS) and isoliquiritigenin (ISL).

Q4: What analytical techniques are commonly used to identify and quantify Neothis compound in licorice samples?

A4: Several analytical techniques are employed for the characterization and quantification of neothis compound in licorice:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify neothis compound in licorice samples. [, , ]

- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of neothis compound, particularly in biological samples for pharmacokinetic studies. []

Q5: Are there any known applications of Neothis compound in the field of nanotechnology?

A5: Yes, neothis compound has shown promise in the green synthesis of gold nanoparticles (AuNPs).

Q6: How does the structure of Neothis compound relate to its observed biological activity?

A6: While the specific structure-activity relationship of neothis compound requires further investigation, its structural similarity to other flavonoids provides some insights.

- Flavonoid structure and activity: Neothis compound, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of neothis compound responsible for its specific activities and how modifications might affect its potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。